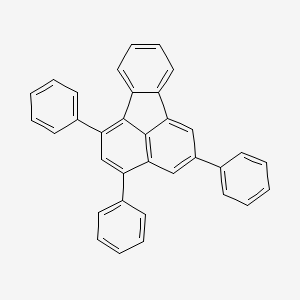![molecular formula C13H12 B14498554 (5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
(5Z,7Z,9Z)-6-methylbenzo[8]annulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7Z,9Z)-6-methylbenzo8annulene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the annulene ring system. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for (5Z,7Z,9Z)-6-methylbenzo8annulene are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5Z,7Z,9Z)-6-methylbenzo8annulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the benzene ring, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an inert solvent like ethanol.
Substitution: Bromine in carbon tetrachloride for bromination, or nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated annulenes.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(5Z,7Z,9Z)-6-methylbenzo8annulene has several scientific research applications:
Chemistry: Used as a model compound to study the electronic properties of conjugated systems and aromaticity.
Biology: Investigated for its potential interactions with biological macromolecules due to its planar structure.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of (5Z,7Z,9Z)-6-methylbenzo8annulene involves its interaction with molecular targets through its conjugated π-system. This allows for electron delocalization and interaction with electron-rich or electron-deficient sites in biological or chemical systems. The pathways involved often include π-π stacking interactions, hydrogen bonding, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo8annulene : The parent hydrocarbon, which lacks the methyl group at the 6-position.
- (5Z,7Z,9Z)-5,10-Dibromobenzo 8annulene : A derivative with bromine substituents at the 5 and 10 positions .
- Cyclooctatetraene : A non-aromatic compound with a similar ring structure but lacking the benzene fusion.
Uniqueness
(5Z,7Z,9Z)-6-methylbenzo8annulene is unique due to the presence of the methyl group, which influences its electronic properties and reactivity. This modification can enhance its stability and make it more suitable for specific applications in organic electronics and materials science .
Propiedades
Fórmula molecular |
C13H12 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(5Z,7Z,9Z)-6-methylbenzo[8]annulene |
InChI |
InChI=1S/C13H12/c1-11-6-2-3-7-12-8-4-5-9-13(12)10-11/h2-10H,1H3/b3-2?,6-2-,7-3-,11-6?,11-10-,12-7?,13-10? |
Clave InChI |
RUBAIGJPOJLUFP-JKWIVIGASA-N |
SMILES isomérico |
C/C/1=C/C2=CC=CC=C2/C=C/C=C1 |
SMILES canónico |
CC1=CC2=CC=CC=C2C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
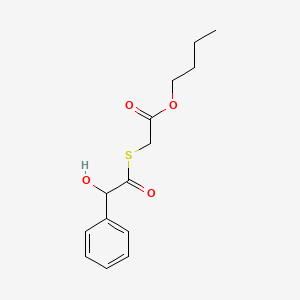
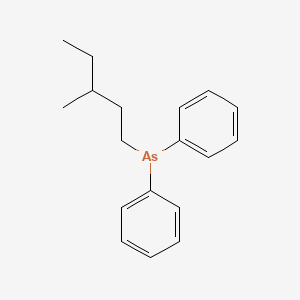
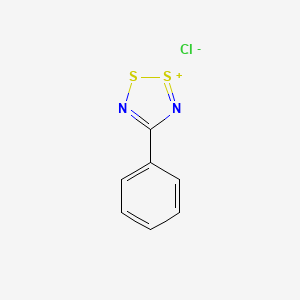
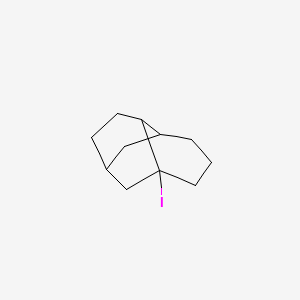
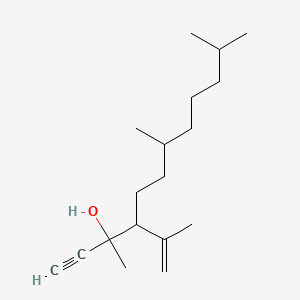
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)
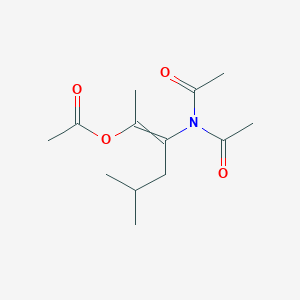
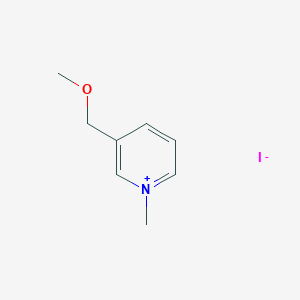

![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)

![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
